REACTION_CXSMILES
|
O.O.[Cr:3]([O:7][Cr:8]([O-:11])(=[O:10])=[O:9])([O-:6])(=[O:5])=[O:4].[Na+:12].[Na+].OS(O)(=O)=O.O=[Sb]O[Sb]=O>C(O)CCCCCCC>[Cr:3]([O:7][Cr:8]([O-:11])(=[O:10])=[O:9])([O-:6])(=[O:5])=[O:4].[Na+:12].[Na+:12] |f:0.1.2.3.4,8.9.10|
|
Name
|
sodium dichromate dihydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
246.5 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[Sb]O[Sb]=O
|
Name
|
Sb2O
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Na2Cr2O7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
magnetite
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCCCCCC)O
|
Name
|
|
Quantity
|
12.89 g
|
Type
|
solvent
|
Smiles
|
C(CCCCCCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
External cooling
|
Type
|
CUSTOM
|
Details
|
was provided
|
Type
|
CUSTOM
|
Details
|
the temperature below 50° C
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
CUSTOM
|
Details
|
was provided
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature between 60° and 70° C
|
Type
|
TEMPERATURE
|
Details
|
(reflux)
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
The finished paste was not carried through the synthesis cycle
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |